

Spectrophotometric Determination of Lactulose in Pharmaceutical Preparations: Application Notes and Protocols

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Compound of Interest

Compound Name: *Lactulose*

Cat. No.: *B1674317*

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Introduction

Lactulose (4-O-β-D-galactopyranosyl-D-fructose) is a synthetic disaccharide widely used in the pharmaceutical industry for the treatment of constipation and hepatic encephalopathy.[1][2] Accurate quantification of **lactulose** in pharmaceutical formulations, such as syrups and oral solutions, is crucial for ensuring product quality, safety, and efficacy. Spectrophotometric methods offer a simple, cost-effective, and rapid alternative to more complex techniques like high-performance liquid chromatography (HPLC) for routine quality control analysis.[1][3]

These application notes provide detailed protocols for three common spectrophotometric methods for the determination of **lactulose** in pharmaceutical preparations:

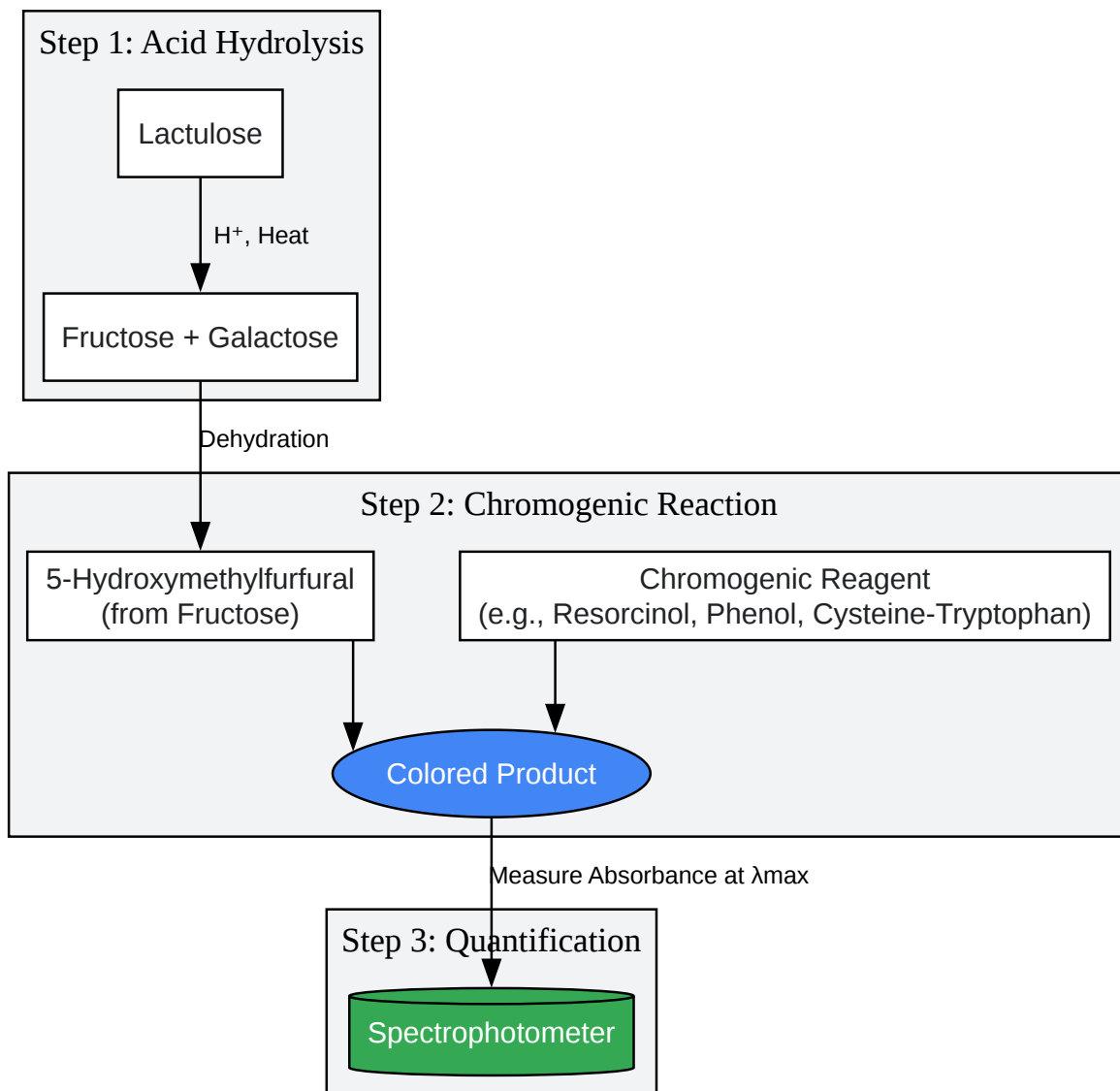
- **Acid Hydrolysis with Resorcinol Method:** A colorimetric method based on the Seliwanoff test, where the fructose moiety of **lactulose** reacts with resorcinol in an acidic medium to produce a colored complex.[1]
- **Phenol-Sulfuric Acid Method:** A well-established method for the quantification of total carbohydrates. **Lactulose** is hydrolyzed and dehydrated to form furfural derivatives that react with phenol to produce a colored product.[4][5]

- Cysteine-Hydrochloride-Tryptophan Method: A sensitive method where the hydrolyzed product of **lactulose** reacts with a cysteine-hydrochloride-tryptophan reagent to form a pink chromophore.

Principle of the Methods

The spectrophotometric determination of **lactulose** is typically based on a two-step chemical reaction. First, the **lactulose** is hydrolyzed under acidic conditions to its constituent monosaccharides, fructose and galactose.[1] Subsequently, the fructose moiety undergoes dehydration to form 5-hydroxymethylfurfural (5-HMF), which then reacts with a chromogenic agent to produce a colored compound. The intensity of the color, which is proportional to the **lactulose** concentration, is then measured using a spectrophotometer at a specific wavelength.

The following diagram illustrates the general principle of these spectrophotometric methods.



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Caption: General workflow for the spectrophotometric determination of **lactulose**.

Data Presentation

The following tables summarize the quantitative data and validation parameters for the different spectrophotometric methods for **lactulose** determination.

Table 1: Method Performance Characteristics

Parameter	Acid Hydrolysis with Resorcinol	Phenol-Sulfuric Acid	Cysteine-Hydrochloride-Tryptophan
Wavelength (λ_{max})	485 nm[1]	490 nm[5]	518 nm
Linearity Range	30 - 100 $\mu\text{g/mL}$ [6]	0 - 100 $\mu\text{g/mL}$ (for glucose)[4]	5 - 25 $\mu\text{g/mL}$ [7]
Correlation Coefficient (r)	0.9996[6]	>0.99[4]	0.999
Limit of Detection (LOD)	2.32 $\mu\text{g/mL}$ [6]	Not specified for lactulose	0.58 $\mu\text{g/mL}$ [7]
Limit of Quantitation (LOQ)	7.04 $\mu\text{g/mL}$ [6]	Not specified for lactulose	Not specified
Recovery	96.6 - 100.8%[6]	Not specified for lactulose	Not specified
Precision (CV%)	0.7 - 1.06%[6]	< 2%[5]	1.02%[7]

Experimental Protocols

Method 1: Acid Hydrolysis with Resorcinol

This method is based on the reaction of the fructose unit of hydrolyzed **lactulose** with resorcinol in the presence of hydrochloric acid.

Materials and Reagents:

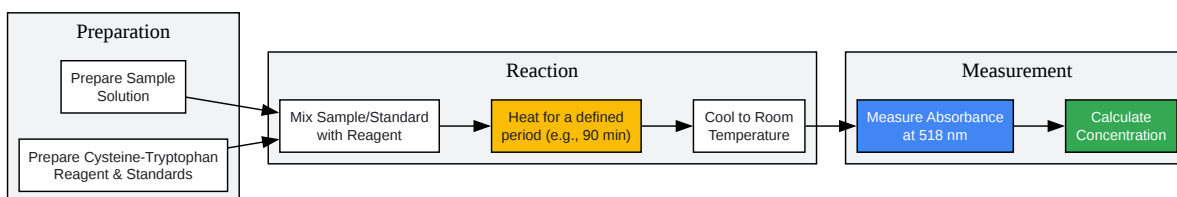
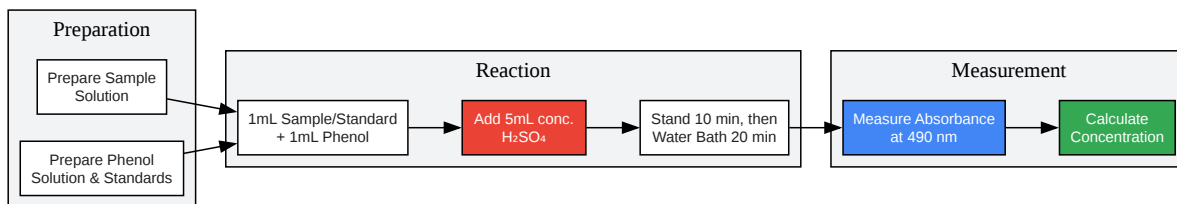
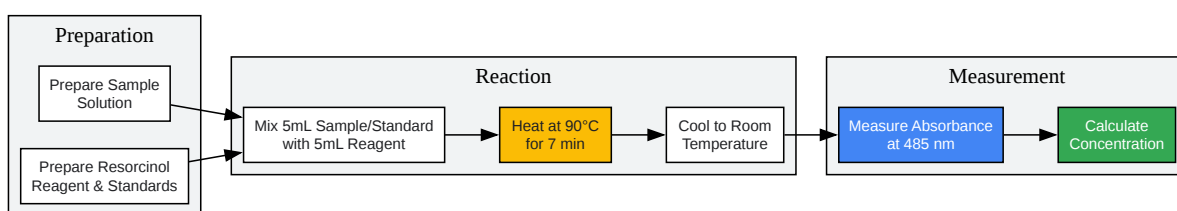
- **Lactulose** reference standard
- Resorcinol (analytical grade)
- Hydrochloric acid (concentrated, analytical grade)
- Distilled or deionized water
- Volumetric flasks (10 mL, 50 mL, 100 mL)

- Pipettes
- Water bath capable of maintaining 90°C
- UV-Vis Spectrophotometer

Procedure:

- Preparation of Reagents:
 - Resorcinol Reagent (0.5% in 12 M HCl): Dissolve 0.5 g of resorcinol in 100 mL of 12 M hydrochloric acid.[\[1\]](#) Prepare this solution fresh daily.
 - Standard **Lactulose** Stock Solution (1 mg/mL): Accurately weigh 100 mg of **lactulose** reference standard and dissolve it in 100 mL of distilled water in a volumetric flask.
 - Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 30 to 100 µg/mL by diluting the stock solution with distilled water.[\[6\]](#)
- Sample Preparation:
 - Accurately weigh a quantity of the pharmaceutical preparation (e.g., syrup) equivalent to a known amount of **lactulose**.
 - Dissolve the sample in a known volume of distilled water to obtain a theoretical concentration within the linearity range of the method.[\[8\]](#) Filter the solution if necessary.
- Color Development:
 - Pipette 5 mL of each working standard solution and the sample solution into separate test tubes.
 - Add 5 mL of the resorcinol reagent to each tube.[\[1\]](#)
 - Heat the tubes in a water bath at 90°C for 7 minutes.[\[1\]](#)
 - Cool the tubes to room temperature.[\[1\]](#)

- Spectrophotometric Measurement:
 - Measure the absorbance of the resulting red-orange colored solution at 485 nm against a reagent blank (prepared using 5 mL of distilled water instead of the sample).[1]
 - Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
 - Determine the concentration of **lactulose** in the sample solution from the calibration curve.



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